Physicochemical properties of Pyrazinamine 6-propyl-
Physicochemical properties of Pyrazinamine 6-propyl-
An In-depth Technical Guide to the Physicochemical Properties of 6-Propyl-2-aminopyrazine
Disclaimer: The compound "Pyrazinamine 6-propyl-" does not correspond to a readily identifiable chemical structure in common chemical databases. This guide is based on the assumed structure of 6-Propyl-2-aminopyrazine and will provide a comprehensive overview of its predicted physicochemical properties and the established methodologies for their experimental determination. The data presented for related compounds should be considered as a reference for estimation.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous biologically active molecules. The introduction of various substituents to the pyrazine ring allows for the fine-tuning of their physicochemical properties, which in turn governs their pharmacokinetic and pharmacodynamic profiles. This guide focuses on 6-Propyl-2-aminopyrazine, a substituted aminopyrazine, and provides a detailed exploration of its key physicochemical characteristics.
For any potential drug candidate, a thorough understanding of its physicochemical properties is paramount. These properties, including lipophilicity, solubility, ionization constant (pKa), melting point, and stability, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)
Lipophilicity is a crucial physicochemical property that describes a compound's affinity for a nonpolar environment relative to a polar one. It is a key factor influencing a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall distribution in the body. The partition coefficient (LogP for neutral molecules) and the distribution coefficient (LogD for ionizable molecules at a specific pH) are the most common measures of lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the gold standard for experimentally determining the LogD of a compound.[1] It directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and an aqueous buffer at a physiological pH of 7.4.[2]
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents:
-
Mix n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.[3]
-
-
Sample Preparation:
-
Prepare a stock solution of 6-Propyl-2-aminopyrazine in a suitable solvent (e.g., DMSO) at a known concentration.
-
Add a small aliquot of the stock solution to a vessel containing a pre-determined volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The phase volume ratio can be adjusted based on the expected lipophilicity.[2]
-
-
Equilibration:
-
Securely cap the vessel and shake it for a sufficient time (e.g., 2-24 hours) at a constant temperature (e.g., 25°C) to allow for the compound to reach equilibrium between the two phases.[4]
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.[3]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation of LogD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogD is the base-10 logarithm of D.[1]
-
Caption: Workflow for Shake-Flask LogD Determination.
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability.
Experimental Protocol: Thermodynamic Solubility Assessment
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. The shake-flask method is a reliable technique for its determination.[4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 6-Propyl-2-aminopyrazine to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).[5]
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[6]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.[7]
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV or LC-MS.[7]
-
-
Solubility Determination:
-
The measured concentration of the compound in the filtrate represents its thermodynamic solubility in the tested buffer.
-
Caption: Workflow for Thermodynamic Solubility Assay.
Ionization Constant (pKa)
The ionization constant, or pKa, is a measure of the strength of an acid or a base. It is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pKa value is critical as it determines the charge of a drug molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[8]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[11]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 6-Propyl-2-aminopyrazine in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.[11]
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve. This can be accurately determined from the inflection point of the first derivative of the titration curve.[10][11]
-
Caption: Workflow for Potentiometric pKa Determination.
Melting Point and Thermal Properties
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that is indicative of a compound's purity. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide valuable information about a compound's melting behavior, polymorphism, and thermal stability.[12]
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is a sensitive and accurate method for determining the melting point and other thermal transitions.[14]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-10 mg) of 6-Propyl-2-aminopyrazine into a DSC pan.[15]
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature range and heating rate (e.g., 10°C/min).
-
-
Thermal Analysis:
-
Heat the sample and reference pans according to the programmed temperature profile.
-
The instrument records the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
The resulting thermogram shows peaks corresponding to thermal events.
-
An endothermic peak represents melting. The onset temperature of this peak is typically taken as the melting point.[16] The area under the peak corresponds to the enthalpy of fusion.
-
Caption: Workflow for DSC Analysis.
Chemical Stability
Chemical stability is a critical quality attribute of a drug substance. It determines the shelf-life of the product and ensures its safety and efficacy. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[17][18]
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[19][20]
Step-by-Step Methodology:
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat as necessary.[19]
-
Oxidation: Treat the compound with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to high temperatures.[21]
-
Photodegradation: Expose the compound (in solid and solution form) to UV and visible light.
-
-
Sample Analysis:
-
At various time points, withdraw samples from the stress conditions.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
-
Peak Purity and Identification:
-
Assess the purity of the parent compound peak to ensure that no degradation products are co-eluting.
-
Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.
-
Caption: Workflow for Forced Degradation Studies.
Data Summary: Physicochemical Properties of 6-Propyl-2-aminopyrazine and Related Compounds
| Property | 2-Aminopyrazine | Pyrazine | 2,5-Dimethylpyrazine | 6-Propyl-2-aminopyrazine (Estimated) |
| Molecular Formula | C4H5N3 | C4H4N2 | C6H8N2 | C7H11N3 |
| Molecular Weight ( g/mol ) | 95.10 | 80.09 | 108.14 | 137.19 |
| Melting Point (°C) | 118-120[22] | 54-56[23] | Not Available | Expected to be a solid at room temperature |
| Boiling Point (°C) | 203[24] | 115-116[23] | Not Available | > 200 |
| Water Solubility | Soluble[24][25] | Freely soluble[23] | 3.20 x 10^4 mg/L (est.)[26] | Moderately soluble |
| LogP | -0.73[24] | -0.26[23] | 0.63[26] | ~1.0 - 1.5 |
| pKa | Not Available | 0.65[27] | Not Available | ~2-4 (for the pyrazine ring nitrogens) |
Note: The values for 6-Propyl-2-aminopyrazine are estimations based on the properties of the related compounds and the expected contribution of the propyl and amino groups. Experimental verification is necessary for accurate determination.
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(Structure Deduced)